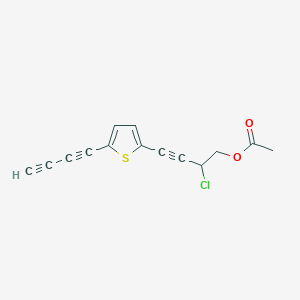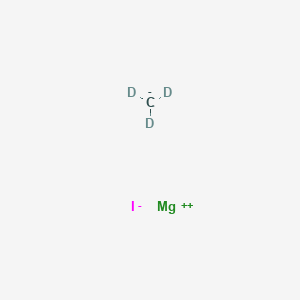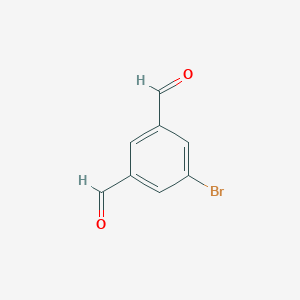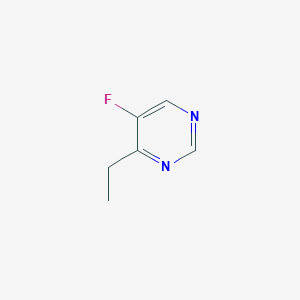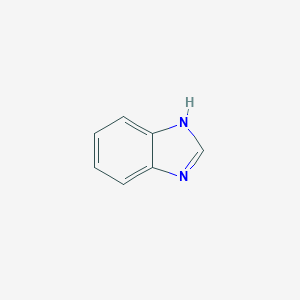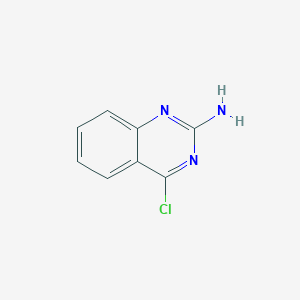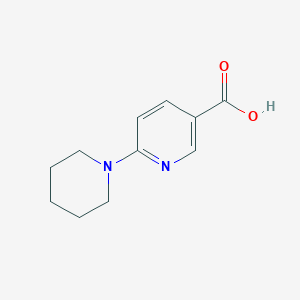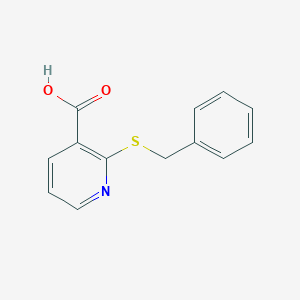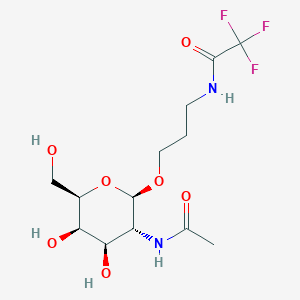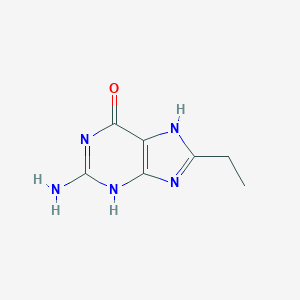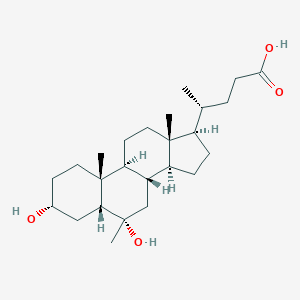
3,6-Dihydroxy-6-methylcholanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydroxy-6-methylcholanoic acid, also known as DHMCA, is a natural compound found in various plants, including the leaves of the tea plant Camellia sinensis. DHMCA has been the subject of numerous scientific studies due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. 3,6-Dihydroxy-6-methylcholanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Effets Biochimiques Et Physiologiques
3,6-Dihydroxy-6-methylcholanoic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cancer cell growth. 3,6-Dihydroxy-6-methylcholanoic acid has also been shown to improve insulin sensitivity and glucose metabolism, which could make it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,6-Dihydroxy-6-methylcholanoic acid in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. 3,6-Dihydroxy-6-methylcholanoic acid is also relatively easy to synthesize and extract from natural sources. However, one of the limitations of using 3,6-Dihydroxy-6-methylcholanoic acid in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 3,6-Dihydroxy-6-methylcholanoic acid. One area of research could focus on the development of 3,6-Dihydroxy-6-methylcholanoic acid as a therapeutic agent for cancer and inflammation. Another area of research could focus on the potential use of 3,6-Dihydroxy-6-methylcholanoic acid in the prevention and treatment of diabetes. Additionally, further research could be conducted to better understand the mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid and to optimize its synthesis and extraction methods.
Méthodes De Synthèse
3,6-Dihydroxy-6-methylcholanoic acid can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One of the most common methods of synthesis is the chemical synthesis, which involves the reaction of 3,6-dihydroxybenzoic acid with acetic anhydride in the presence of a catalyst. Another method of synthesis is the extraction of 3,6-Dihydroxy-6-methylcholanoic acid from natural sources, such as tea leaves, using solvents.
Applications De Recherche Scientifique
3,6-Dihydroxy-6-methylcholanoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. 3,6-Dihydroxy-6-methylcholanoic acid has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
Propriétés
Numéro CAS |
123202-28-8 |
|---|---|
Nom du produit |
3,6-Dihydroxy-6-methylcholanoic acid |
Formule moléculaire |
C25H42O4 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(27)28)18-6-7-19-17-14-25(4,29)21-13-16(26)9-11-24(21,3)20(17)10-12-23(18,19)2/h15-21,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16-,17+,18-,19+,20+,21-,23-,24-,25+/m1/s1 |
Clé InChI |
WAUIOEWDALWOPQ-NKJSALJZSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]([C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
Autres numéros CAS |
123202-28-8 |
Synonymes |
3,6-dihydroxy-6-methylcholanoic acid 6-Me-HDCA 6-methylhyodeoxycholic acid 6-MHDC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



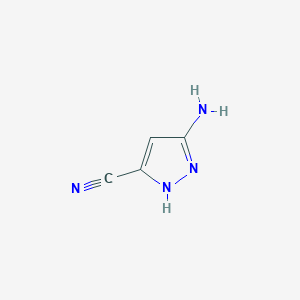
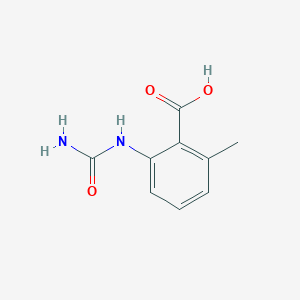

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)
